methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is an organic compound that features a fluorinated aromatic ring and a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Methyl (2R)-2-(4-fluorophenyl)-2-oxoacetate.
Reduction: Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyethanol.
Substitution: Methyl (2R)-2-(4-methoxyphenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects. The hydroxyacetate moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate
- Methyl (2R)-2-(4-bromophenyl)-2-hydroxyacetate
- Methyl (2R)-2-(4-methylphenyl)-2-hydroxyacetate
Uniqueness
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate in drug design and other applications.
Properties
CAS No. |
32222-46-1 |
---|---|
Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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